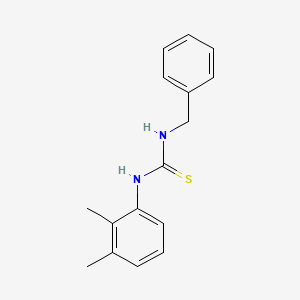
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPP is a heterocyclic compound that contains two pyrazole rings connected by a pentanediyl linker. It has a molecular formula of C10H10N4O4 and a molecular weight of 254.21 g/mol.
Mécanisme D'action
The mechanism of action of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole depends on its specific application. In the field of organic electronics, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole acts as a semiconducting material, allowing for the transport of charge carriers in the device. In the field of medicinal chemistry, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The exact mechanism of these activities is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study conducted on mice, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole was found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Furthermore, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has several advantages and limitations for use in lab experiments. One advantage is its ease of synthesis, which allows for large-scale production of the compound. In addition, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole exhibits good solubility in common organic solvents, making it easy to handle in the lab. However, one limitation is its low stability under certain conditions, such as exposure to light and air, which can lead to degradation of the compound.
Orientations Futures
There are several future directions for the study of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole. In the field of organic electronics, further research is needed to optimize the properties of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole-based semiconducting polymers for use in high-performance devices. In the field of medicinal chemistry, further research is needed to elucidate the mechanism of action of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole and to optimize its structure for use as a drug candidate. In addition, further research is needed to explore the potential applications of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole in other fields, such as catalysis and materials science.
Méthodes De Synthèse
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole can be synthesized by reacting 1,5-diketone with hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction proceeds through a condensation reaction between the carbonyl groups of the 1,5-diketone and the hydrazine hydrate, resulting in the formation of the pyrazole rings connected by a pentanediyl linker.
Applications De Recherche Scientifique
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of organic electronics, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been used as a building block for the synthesis of semiconducting polymers for use in organic solar cells and field-effect transistors. In the field of medicinal chemistry, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been investigated for its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. In addition, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
1,5-di(pyrazol-1-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-10(14-8-2-6-12-14)4-1-5-11(17)15-9-3-7-13-15/h2-3,6-9H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBVNFWFDRSRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)CCCC(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-di(1H-pyrazol-1-yl)pentane-1,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5877487.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)

![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)


![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)